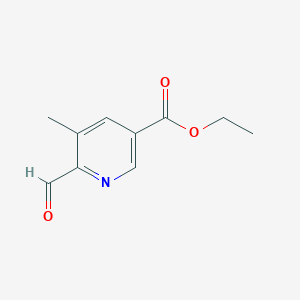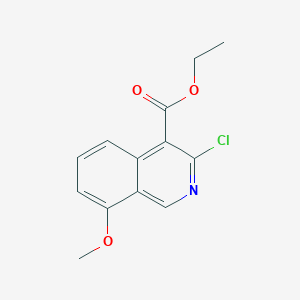![molecular formula C10H11NO2 B13672409 6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
6-Methoxy-3,7-dimethylbenzo[c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3,7-dimethylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,7-dimethylbenzo[c]isoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is catalyzed by either copper(I) or ruthenium(II) catalysts . The reaction conditions often include the use of solvents like methanol and the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, focuses on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3,7-dimethylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
6-Methoxy-3,7-dimethylbenzo[c]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3,7-dimethylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-3a,4-dihydro-3H- 1benzopyrano[4,3-c]isoxazole : This compound has a different substitution pattern and exhibits distinct biological activities .
6-Fluoro-7-methoxy-3-methylbenzo[c]isoxazole: This compound has similar structural features but includes a fluorine atom instead of a methoxy group.
Uniqueness
6-Methoxy-3,7-dimethylbenzo[c]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
6-methoxy-3,7-dimethyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO2/c1-6-9(12-3)5-4-8-7(2)13-11-10(6)8/h4-5H,1-3H3 |
Clave InChI |
QGIJINWXISJILO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C(ON=C12)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)

![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)



